1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione

Beschreibung

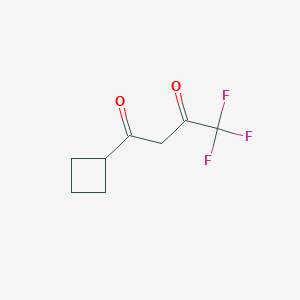

1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione is a β-diketone derivative featuring a cyclobutyl substituent at the 1-position and a trifluoromethyl group at the 4-position.

Key inferred properties (based on cyclopropyl and phenyl analogs):

- Molecular formula: Likely C₇H₇F₃O₂ (cyclopropyl analog: C₇H₇F₃O₂; phenyl analog: C₁₀H₇F₃O₂) .

- Boiling point: Estimated ~180–220°C (cyclopropyl analog: 178.4°C; phenyl analog: 224°C) .

- Applications: Potential use in coordination chemistry (e.g., lanthanide complexes) and as a precursor for fluorinated heterocycles .

Eigenschaften

Molekularformel |

C8H9F3O2 |

|---|---|

Molekulargewicht |

194.15 g/mol |

IUPAC-Name |

1-cyclobutyl-4,4,4-trifluorobutane-1,3-dione |

InChI |

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)4-6(12)5-2-1-3-5/h5H,1-4H2 |

InChI-Schlüssel |

GOOITTMXGGTEDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)C(=O)CC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Intermediate Formation

The Grignard reagent approach, adapted from the synthesis of 4,4,4-trifluoro-1-phenyl-1,3-butanedione, involves the reaction of ethyl trifluoroacetate with a cyclobutylmethyl magnesium bromide. Ethyl trifluoroacetate reacts with two equivalents of the Grignard reagent to form a tertiary alcohol intermediate, which is subsequently oxidized to the diketone. The reaction proceeds as follows:

Grignard Addition :

Ethyl trifluoroacetate reacts with cyclobutylmethyl magnesium bromide at -20°C, followed by gradual warming to room temperature, yielding (cyclobutylmethyl)(trifluoromethyl)carbinol.

$$

\text{CF}3\text{COOEt} + 2 \text{R-MgBr} \rightarrow \text{R}2\text{C(CF}_3\text{)OH} \quad (\text{R = cyclobutylmethyl})

$$Oxidation to Diketone :

The tertiary alcohol is oxidized using pyridinium chlorochromate (PCC) or a similar mild oxidizing agent to form 1-cyclobutyl-4,4,4-trifluoro-1,3-butanedione. This step requires careful control to avoid over-oxidation or decomposition.

Optimization Challenges

- Temperature Sensitivity : The exothermic nature of Grignard additions necessitates strict temperature control to prevent side reactions.

- Oxidation Selectivity : Tertiary alcohols are resistant to oxidation, requiring optimized conditions (e.g., PCC in dichloromethane at 0°C) to achieve satisfactory yields.

Crossed Claisen Condensation Approach

Enolate Formation and Acylation

This method, inspired by the synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, employs a crossed Claisen condensation between ethyl trifluoroacetate and cyclobutylacetyl chloride.

Enolate Generation :

Lithium diisopropylamide (LDA) deprotonates ethyl trifluoroacetate in tetrahydrofuran (THF) at -78°C, forming a stabilized enolate.

$$

\text{CF}3\text{COOEt} + \text{LDA} \rightarrow \text{CF}3\text{C(O)OEt}^- \text{Li}^+

$$Acylation with Cyclobutylacetyl Chloride :

The enolate reacts with cyclobutylacetyl chloride, yielding the diketone after acidic workup.

$$

\text{CF}3\text{C(O)OEt}^- \text{Li}^+ + \text{ClC(O)CH}2\text{Cyclobutyl} \rightarrow \text{CF}3\text{C(O)CH}2\text{C(O)Cyclobutyl}

$$

Yield and Purity Considerations

- Side Reactions : Self-condensation of ethyl trifluoroacetate can occur, necessitating slow addition of the acyl chloride and excess enolate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >90% purity.

Hydrazine Reduction Method

Adaptation from Patent Literature

A patent detailing the synthesis of 4,4,4-trifluoro-1-butanol provides a framework for reducing a keto intermediate to introduce the cyclobutyl group.

Formation of Keto-Hydrazone :

(2-Benzyloxyethyl)trifluoromethyl ketone, an intermediate from, is treated with hydrazine hydrate in dimethyl sulfoxide (DMSO) to form a hydrazone.Reduction with Potassium tert-Butoxide :

The hydrazone undergoes reduction with potassium tert-butoxide, followed by hydrolysis to yield the alcohol. For diketone synthesis, this step is modified to retain the ketone functionality by omitting the reduction.

Limitations

- Functional Group Compatibility : The benzyloxy protecting group must withstand reaction conditions, complicating the synthesis pathway.

- Low Yield : Reported yields for analogous reactions range from 35–50%, necessitating optimization.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Grignard Reagent | 45–55 | 85–90 | Scalable for industrial production | Sensitive to oxidation conditions |

| Crossed Claisen | 60–70 | 90–95 | High regioselectivity | Requires stringent anhydrous conditions |

| Hydrazine Reduction | 35–50 | 75–85 | Avoids hazardous reagents | Multi-step, low overall yield |

Physicochemical Properties and Characterization

Spectral Data

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Cyclobutyl-4,4,4-Trifluor-1,3-butandione durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Grignard-Reagenzien und Organolithiumverbindungen erleichtern Substitutionsreaktionen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise Carbonsäuren liefern, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

1-Cyclobutyl-4,4,4-Trifluor-1,3-butandione hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-Cyclobutyl-4,4,4-Trifluor-1,3-butandione beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung und ermöglicht so ein effektiveres Eindringen in biologische Membranen. Diese Eigenschaft macht sie zu einem wertvollen Werkzeug bei der Untersuchung von membranassoziierten Prozessen und Arzneimittel-Abgabesystemen .

Ähnliche Verbindungen:

4,4,4-Trifluor-1-phenyl-1,3-butandione: Diese Verbindung weist eine ähnliche Trifluormethylgruppe auf, besitzt jedoch eine Phenylgruppe anstelle einer Cyclobutylgruppe.

4,4,4-Trifluor-1-(2-furyl)-1,3-butandione: Diese Verbindung enthält einen Furanring, der eine andere Reaktivität und Anwendungen bietet.

Eindeutigkeit: 1-Cyclobutyl-4,4,4-Trifluor-1,3-butandione ist durch seine Cyclobutylgruppe einzigartig, die ihr bestimmte sterische und elektronische Eigenschaften verleiht. Diese Eigenschaften beeinflussen ihre Reaktivität und machen sie für spezifische Anwendungen geeignet, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können .

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects :

- Aromatic vs. Alicyclic : Phenyl and thienyl substituents (TFPB, thienyl analog) exhibit higher boiling points due to π-π stacking and increased molecular weight compared to alicyclic (cyclopropyl/cyclobutyl) analogs .

- Ring Strain : Cyclobutyl’s larger ring strain (vs. cyclopropyl) may reduce thermal stability but enhance reactivity in coordination or tautomerization processes .

- Solubility : The trifluoromethyl group reduces water solubility across all analogs. Aromatic substituents (e.g., phenyl) slightly improve solubility compared to alicyclic groups due to polarizability .

Tautomerism and Acidity

All analogs exhibit keto-enol tautomerism, stabilized by the electron-withdrawing trifluoromethyl group. The enolic form’s acidity follows the trend: TFPB (pKa ~6.35) > Thienyl > Cyclobutyl > Cyclopropyl, influenced by substituent electron-withdrawing capacity .

Coordination Chemistry

- TFPB : Forms stable complexes with lanthanides (e.g., Eu³⁺) for luminescent materials. The phenyl group enhances ligand rigidity, improving optical properties .

- Thienyl Analog : Used in cobalt(III) complexes, demonstrating substituent-dependent thermal stability (sublimation enthalpy: 45.6 kJ/mol) .

- Cyclobutyl Analog : Expected to coordinate via diketone oxygen atoms, but steric hindrance from the cyclobutyl ring may reduce binding efficiency compared to phenyl analogs .

Biologische Aktivität

1-Cyclobutyl-4,4,4-trifluoro-1,3-butanedione (CBTBD) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings on the biological activity of CBTBD, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Structure and Characteristics:

- Molecular Formula: CHFO

- Molecular Weight: 194.14 g/mol

- IUPAC Name: this compound

- Physical State: Solid at room temperature

CBTBD exhibits biological activity primarily through its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with cellular components. The diketone structure allows for potential chelation with metal ions and interaction with nucleophilic sites on proteins.

Interaction with Enzymes

Research indicates that CBTBD can inhibit specific enzymes involved in metabolic pathways. For instance:

- Inhibition of Aldose Reductase: CBTBD has shown potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications. In vitro studies demonstrated a significant reduction in enzyme activity at micromolar concentrations.

Antimicrobial Properties

CBTBD has been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against bacterial strains:

- Results: The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Cytotoxic Effects

The cytotoxicity of CBTBD was assessed using several cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- Findings: The compound induced apoptosis in a dose-dependent manner, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Case Study 1: Antidiabetic Potential

A study investigated the effects of CBTBD on diabetic rats. The compound was administered over four weeks:

- Findings: CBTBD treatment resulted in a significant decrease in blood glucose levels and improved lipid profiles compared to the control group. Histological examinations revealed reduced pancreatic damage.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, CBTBD demonstrated neuroprotective effects:

- Methodology: Rats were subjected to oxidative stress via hydrogen peroxide exposure.

- Results: Treatment with CBTBD significantly reduced neuronal cell death and oxidative markers in brain tissues.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| CBTBD | Antimicrobial, Antidiabetic, Cytotoxic | Enzyme inhibition, Apoptosis induction |

| Similar Diketones | Varies | Generally similar mechanisms involving enzyme interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.